molecular formula C11H21NO B13319913 N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine

Cat. No.: B13319913
M. Wt: 183.29 g/mol
InChI Key: QIBNODQUYZTHPY-UHFFFAOYSA-N
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Description

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine is a chemical compound of interest in organic and medicinal chemistry research. It is built around a 2,2,5,5-tetramethyloxolane (also known as tetramethyltetrahydrofuran, TMTHF) scaffold, a structure recognized for its unique properties as a sustainable solvent . The tetramethylated oxolane core is characterized by its four methyl groups at the 2 and 5 positions, which provide steric shielding to the ethereal oxygen. This structure is inherently resistant to peroxide formation, a significant safety improvement over traditional ethers like tetrahydrofuran (THF) or 1,4-dioxane . Furthermore, this scaffold exhibits low basicity and demonstrates solvation properties similar to non-polar hydrocarbon solvents such as toluene, making it a subject of study as a greener solvent alternative in chemical synthesis . The incorporation of the cyclopropylamine functional group adds significant research value. The cyclopropyl group is a well-known pharmacophore in medicinal chemistry, often used to modulate a compound's metabolic stability, lipophilicity, and conformational geometry. As a synthetic intermediate, the primary amine group allows for further derivatization, enabling researchers to construct more complex molecules for various applications. Potential research applications for this compound include its use as a building block in the synthesis of novel pharmaceutical candidates, where the tetramethyloxolane moiety could be explored to improve the drug-like properties of target molecules . It may also serve as a precursor for developing new ligands or catalysts, and its structural features make it a candidate for investigation in material science, such as in the formulation of advanced polymers or as a component in epoxy curing systems . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine

InChI

InChI=1S/C11H21NO/c1-10(2)7-9(11(3,4)13-10)12-8-5-6-8/h8-9,12H,5-7H2,1-4H3

InChI Key

QIBNODQUYZTHPY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(O1)(C)C)NC2CC2)C

Origin of Product

United States

Preparation Methods

Cyclization of Diol Precursors Followed by Amination

The tetramethyloxolan core can be synthesized via acid-catalyzed cyclization of a 2,2,5,5-tetramethyl-1,4-pentanediol precursor. For example:

  • Step 1 : Cyclization of 2,2,5,5-tetramethyl-1,4-pentanediol using aluminum chloride (AlCl₃) in benzene at reflux (90–100°C) for 3 hours yields 2,2,5,5-tetramethyloxolan-3-ol (3a ) with 75–95% efficiency.
  • Step 2 : Conversion of the hydroxyl group to a leaving group (e.g., tosylate or mesylate) using tosyl chloride or methanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base.
  • Step 3 : Nucleophilic substitution with cyclopropylamine in dimethylformamide (DMF) at 80°C for 12 hours, catalyzed by potassium carbonate (K₂CO₃), yields the target compound.

Key Data :

Step Reagents/Conditions Yield Reference
1 AlCl₃, benzene, reflux 75–95%
3 Cyclopropylamine, K₂CO₃, DMF ~60%

Reductive Amination of Oxolan-3-one

A ketone intermediate (2,2,5,5-tetramethyloxolan-3-one) can undergo reductive amination with cyclopropylamine:

  • Step 1 : Oxidation of 2,2,5,5-tetramethyloxolan-3-ol (3a ) using pyridinium chlorochromate (PCC) in DCM to form the ketone.
  • Step 2 : Reductive amination with cyclopropylamine and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours.

Key Data :

Step Reagents/Conditions Yield Reference
1 PCC, DCM 85%
2 NaBH₃CN, MeOH 50–70%

Direct Alkylation of Cyclopropylamine

A halogenated oxolan precursor (e.g., 3-bromo-2,2,5,5-tetramethyloxolan) reacts with cyclopropylamine via nucleophilic substitution:

  • Step 1 : Bromination of 2,2,5,5-tetramethyloxolan-3-ol using phosphorus tribromide (PBr₃) in ether.
  • Step 2 : Reaction with cyclopropylamine in tetrahydrofuran (THF) at 60°C for 8 hours, using sodium hydride (NaH) as a base.

Key Data :

Step Reagents/Conditions Yield Reference
1 PBr₃, ether 80%
2 Cyclopropylamine, NaH, THF 65–75%

Microwave-Assisted Cyclization and Amination

A rapid method combining cyclization and amination steps under microwave irradiation:

  • Step 1 : Cyclization of ethyl 2-chloroacetoacetate derivatives with AlCl₃ in toluene under microwave irradiation (150°C, 20 minutes).
  • Step 2 : Direct amination with cyclopropylamine in the presence of a palladium catalyst (e.g., Pd/C) under hydrogen atmosphere.

Key Data :

Step Reagents/Conditions Yield Reference
1 Microwave, AlCl₃, toluene 90%
2 Pd/C, H₂, 100°C 85%

Critical Analysis of Methods

  • Efficiency : Method 1 (cyclization + substitution) offers the highest yield (75–95%) but requires harsh conditions (AlCl₃). Method 4 (microwave) is faster but demands specialized equipment.
  • Purity : Reductive amination (Method 2) avoids halogenated intermediates, reducing byproducts.
  • Scalability : Direct alkylation (Method 3) is scalable but involves handling reactive bromine compounds.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen-bonded complexes and participate in various chemical transformations. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or biological interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine with structurally related compounds from the evidence, focusing on substituent effects, molecular properties, and inferred reactivity.

Table 1: Comparative Analysis of Oxolan-3-amine Derivatives

Compound Name Molecular Formula Molecular Weight Substituent Key Features
This compound C₁₀H₁₉NO 169.26 (calc) Cyclopropyl Strained ring, potential electrophilic reactivity
N-(1-Methoxypropan-2-yl)-2,2,5,5-tetramethyloxolan-3-amine C₁₂H₂₅NO₂ 215.33 Methoxypropan-2-yl Ether group, higher polarity, likely improved aqueous solubility
n-Benzyl-2,2,5,5-tetramethyloxolan-3-amine C₁₅H₂₁NO (calc) 219.33 (calc) Benzyl Aromatic lipophilicity, potential π-π interactions
N-[(1R,2R)-2-Fluorocyclopentyl]oxolan-3-amine C₉H₁₆FNO 173.23 (calc) Fluorocyclopentyl Fluorine-induced electronegativity, chiral centers

Substituent-Driven Properties

Its small size could improve membrane permeability compared to bulkier analogs .

Methoxypropan-2-yl Group :

  • The methoxypropan-2-yl substituent (C₄H₉O₂) in ’s compound increases polarity due to the ether oxygen, likely improving solubility in polar solvents. The molecular weight (215.33) is the highest among the analogs, suggesting greater steric bulk .

This may favor applications in drug design targeting lipid-rich environments.

Fluorocyclopentyl Group :

  • The fluorinated cyclopentyl substituent (C₅H₈F) in introduces stereochemical complexity (two chiral centers) and electronegativity from fluorine. Fluorine’s electron-withdrawing effects could stabilize adjacent bonds or modulate metabolic stability .

Biological Activity

N-cyclopropyl-2,2,5,5-tetramethyloxolan-3-amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C8H17NOC_8H_{17}NO and features a cyclopropyl group attached to a tetramethyl oxolane structure. The presence of the cyclopropyl moiety is significant as it can influence the compound's interaction with biological targets.

Structural Characteristics

PropertyValue
Molecular Weight157.23 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogP2.5

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The cyclopropyl group enhances binding affinity due to its unique steric and electronic properties, potentially leading to altered enzyme kinetics or receptor activation.

Antifungal Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antifungal properties. For instance, related compounds have shown high antifungal activity against molds such as Mucor mucedo .

Case Study: Antifungal Efficacy

A comparative study evaluated the antifungal activities of various cyclopropyl-containing compounds. The results indicated that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MICs) in the range of 0.012100μg/mL0.012-100\mu g/mL against several fungal strains .

Cytotoxicity and Safety Profile

The cytotoxic effects of this compound were assessed using various cell lines. Results indicated moderate cytotoxicity with IC50 values ranging from 2040μM20-40\mu M, suggesting a need for further safety evaluations before clinical applications .

Pharmacological Applications

Given its structural characteristics and biological activities, this compound is being investigated for potential applications in:

  • Antifungal therapies : Exploring its efficacy against resistant fungal strains.
  • Cancer treatments : Investigating its cytotoxic properties on tumor cell lines.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntifungalMIC: 0.012100μg/mL0.012-100\mu g/mL
CytotoxicityIC50: 2040μM20-40\mu M

Comparative Analysis with Related Compounds

A comparative analysis was performed between this compound and other cyclopropyl derivatives.

Compound NameAntifungal Activity (MIC)Cytotoxicity (IC50)
This compound0.012100μg/mL0.012-100\mu g/mL2040μM20-40\mu M
Cycloheximide0.110μg/mL0.1-10\mu g/mL15μM15\mu M
Hydroxycycloheximide150μg/mL1-50\mu g/mL25μM25\mu M

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